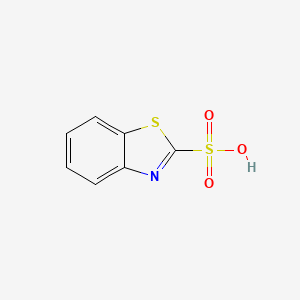

Benzothiazole-2-sulfonic acid

Overview

Description

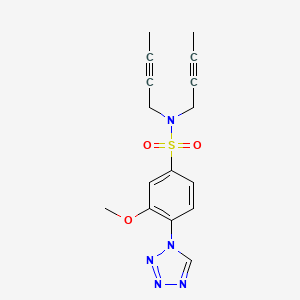

Benzothiazole-2-sulfonic acid is a sulfur-containing heterocyclic compound that features a benzene ring fused to a thiazole ring with a sulfonic acid group at the 2-position. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis, industrial processes, and pharmaceuticals .

Mechanism of Action

Target of Action

Benzothiazole-2-sulfonic acid, also known as 1,3-Benzothiazole-2-sulfonic acid, is a compound that has been identified in wastewater samples It’s worth noting that benzothiazole derivatives have been studied for their inhibitory activity against bcl-2, a key enzyme involved in apoptosis .

Mode of Action

It has been reported that signals in the fragment ion spectra correspond to a loss of so2 and so3 from the [m–h]− ion of 1,3-benzothiazole-2-sulfonic acid . This suggests that the compound may undergo some form of decomposition or transformation in certain environments.

Biochemical Pathways

Benzothiazole derivatives have been associated with the regulation of the mitochondrial apoptotic pathway, also known as the bcl-2-regulated pathway .

Pharmacokinetics

It has been found in wastewater treatment plant effluents

Result of Action

It has been reported that benzothiazole derivatives can have significant biological activities, such as antibacterial, antiviral, and herbicidal activities .

Action Environment

This compound has been detected in wastewater treatment plant effluents . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as the presence of other chemicals and the conditions of the wastewater treatment process.

Biochemical Analysis

Biochemical Properties

Benzothiazole-2-sulfonic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been identified as a transformation product of the vulcanization accelerator 2-mercaptobenzothiazole . In biochemical assays, this compound interacts with various enzymes, including those involved in sulfur metabolism. The compound’s sulfonic acid group allows it to form stable complexes with metal ions, which can influence enzyme activity. Additionally, this compound has been shown to interact with proteins through hydrogen bonding and hydrophobic interactions, affecting their structure and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound binds to enzymes and proteins through its sulfonic acid group, forming stable complexes that can inhibit or activate enzyme activity. For example, this compound has been shown to inhibit the activity of certain sulfur-metabolizing enzymes, leading to the accumulation of sulfur-containing metabolites . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stressors.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to sulfur and nitrogen metabolism. The compound interacts with enzymes such as sulfotransferases and sulfatases, which play a role in the metabolism of sulfur-containing compounds. This compound can also affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites such as sulfate and ammonia . These interactions can have downstream effects on cellular processes and overall metabolic homeostasis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzothiazole-2-sulfonic acid can be synthesized through several methods. One common approach involves the reaction of 2-aminobenzenethiol with sulfuric acid, leading to the formation of the sulfonic acid group at the 2-position of the benzothiazole ring . Another method includes the cyclization of 2-aminobenzenethiol with sulfur dioxide and an oxidizing agent .

Industrial Production Methods: In industrial settings, this compound is often produced through the sulfonation of benzothiazole derivatives using sulfur trioxide or chlorosulfonic acid. This process is typically carried out under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Benzothiazole-2-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different functional groups replacing the sulfonic acid group .

Scientific Research Applications

Benzothiazole-2-sulfonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Benzothiazole: Lacks the sulfonic acid group, making it less reactive in certain chemical reactions.

2-Mercaptobenzothiazole: Contains a thiol group instead of a sulfonic acid group, leading to different reactivity and applications.

Benzoxazole: Substitutes an oxygen atom for the sulfur atom in the thiazole ring, resulting in different chemical properties.

Uniqueness: Benzothiazole-2-sulfonic acid is unique due to the presence of the sulfonic acid group, which enhances its solubility in water and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name |

1,3-benzothiazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S2/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7/h1-4H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXGMSGCBDSEOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80240528 | |

| Record name | Benzothiazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80240528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941-57-1 | |

| Record name | Benzothiazole-2-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80240528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzo[d]thiazole-2-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

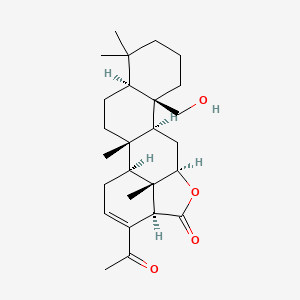

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

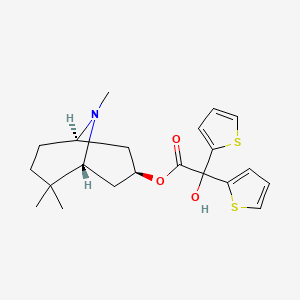

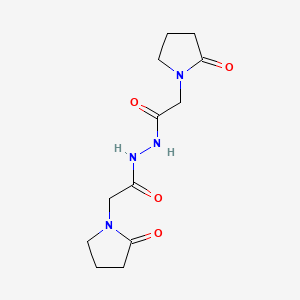

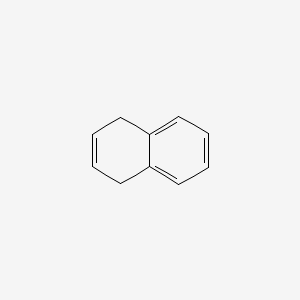

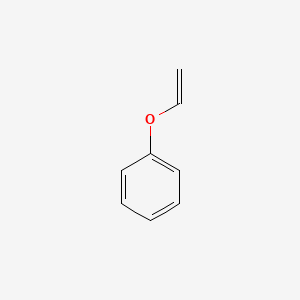

Feasible Synthetic Routes

Q1: How effective are conventional wastewater treatment methods in removing Benzothiazole-2-sulfonic acid?

A: Conventional activated sludge (CAS) treatment exhibits limited effectiveness in removing this compound [, , ]. Studies have shown that while CAS can remove other benzothiazoles like 2-aminobenzothiazole, benzothiazole, 2-hydroxybenzothiazole, and 2-mercaptobenzothiazole with over 40% efficiency, the elimination of this compound is significantly lower, often below 25% []. In some cases, an increase in this compound concentration (up to 20%) has been observed during CAS treatment, potentially due to the transformation of other benzothiazoles [, , ].

Q2: Does Membrane Bioreactor (MBR) technology offer better removal of this compound compared to CAS?

A: While MBR treatment generally demonstrates better removal of total benzothiazoles compared to CAS, the elimination of this compound remains incomplete [, ]. Although MBR might reduce the concentration of this compound in the effluent, it does not entirely prevent its discharge into the aquatic environment [, ].

Q3: What are the potential environmental concerns associated with this compound discharge from wastewater treatment plants?

A: The incomplete removal of this compound in wastewater treatment plants raises concerns due to its potential persistence and migration in the environment []. As a polar compound, this compound has a higher likelihood of migrating into groundwater aquifers, potentially impacting water quality and posing risks to aquatic ecosystems [].

Q4: What analytical methods are employed to detect and quantify this compound in water samples?

A4: The analysis of this compound in complex water matrices, like wastewater, typically involves a two-step approach:

- Analyte Enrichment: Solid phase extraction (SPE) is commonly used to extract and concentrate benzothiazoles, including this compound, from water samples [].

- Chromatographic Separation and Detection: High-performance liquid chromatography (HPLC) coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides the sensitivity and selectivity required for quantifying this compound in the enriched samples [, ]. This technique allows for the separation and identification of different benzothiazoles and their metabolites, enabling researchers to assess their individual concentrations and fate during wastewater treatment [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B1213301.png)

![N-ethyl-N'-[[(1S,2S)-2-[[4-(ethylamino)butylamino]methyl]cyclopropyl]methyl]butane-1,4-diamine](/img/structure/B1213316.png)

![3-[(2-chlorophenyl)methyl]-N-phenyl-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1213322.png)